molecular formula C17H30ClNO3S B12755734 1-Piperidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride CAS No. 109171-71-3

1-Piperidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride

Cat. No.: B12755734
CAS No.: 109171-71-3
M. Wt: 363.9 g/mol
InChI Key: NEHCTHRWIJYXAS-UHFFFAOYSA-N
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Description

1-Piperidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, an ethanol group, and a thienyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the ethanol group, and the attachment of the thienyl ether moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: This reaction can replace one functional group with another, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Piperidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: This compound may have potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Piperidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride
  • 1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride

Uniqueness

1-Piperidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.

Properties

CAS No.

109171-71-3

Molecular Formula

C17H30ClNO3S

Molecular Weight

363.9 g/mol

IUPAC Name

1-(4-methoxythiophen-3-yl)oxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C17H29NO3S.ClH/c1-16(2)7-6-8-17(3,4)18(16)9-13(19)10-21-15-12-22-11-14(15)20-5;/h11-13,19H,6-10H2,1-5H3;1H

InChI Key

NEHCTHRWIJYXAS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1CC(COC2=CSC=C2OC)O)(C)C)C.Cl

Origin of Product

United States

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